molecular formula C9H13BrN2O B6156794 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole CAS No. 1506357-21-6

4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole

Cat. No. B6156794
CAS RN: 1506357-21-6
M. Wt: 245.1
InChI Key:
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Description

4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole, commonly known as BMOP, is a heterocyclic compound with a pyrazole core. It is a brominated pyrazole derivative that is used in various scientific research applications due to its unique properties and structure. BMOP is synthesized through a reaction between 4-bromo-1-methyl-3-oxan-4-yl-1H-pyrazole and a base, such as sodium hydroxide. The reaction forms a salt of the pyrazole, which can then be used in various scientific research applications.

Scientific Research Applications

BMOP has a variety of scientific research applications due to its unique properties and structure. It has been used in the development of organic light-emitting diodes (OLEDs), as well as in the synthesis of other pyrazole derivatives. BMOP has also been used as a catalyst in organic reactions, and as a reagent in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of BMOP is still not fully understood. However, it is known that BMOP is capable of forming strong hydrogen bonds with other molecules, which may be responsible for its ability to catalyze organic reactions. Additionally, BMOP has been found to be an effective electron donor, which may also contribute to its catalytic properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMOP are not well understood. However, it has been found to be non-toxic in a variety of animal models. Additionally, BMOP has been found to have no significant effect on the activity of enzymes or other biochemical pathways.

Advantages and Limitations for Lab Experiments

BMOP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is non-toxic. Additionally, BMOP has a wide range of applications in scientific research, making it a versatile and useful compound. However, BMOP has some limitations in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of BMOP is not fully understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

There are several potential future directions for BMOP research. For example, further research into the mechanism of action of BMOP could lead to a better understanding of its catalytic properties and potential applications. Additionally, further research into the biochemical and physiological effects of BMOP could lead to a better understanding of its potential therapeutic applications. Finally, further research into the synthesis of BMOP could lead to more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of BMOP involves a reaction between 4-bromo-1-methyl-3-oxan-4-yl-1H-pyrazole and a base, such as sodium hydroxide. The reaction is carried out in a solvent, such as dimethylformamide (DMF). The reaction is exothermic and produces a salt of the pyrazole. The salt can then be isolated and purified for use in research applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole involves the reaction of 4-bromo-1-methyl-1H-pyrazole with oxan-4-ol in the presence of a suitable catalyst.", "Starting Materials": [ "4-bromo-1-methyl-1H-pyrazole", "oxan-4-ol", "catalyst" ], "Reaction": [ "Step 1: Dissolve 4-bromo-1-methyl-1H-pyrazole and oxan-4-ol in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

1506357-21-6

Product Name

4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole

Molecular Formula

C9H13BrN2O

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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